molecular formula C13H20BrNO3Si B1401515 ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane CAS No. 1147531-02-9

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

Cat. No.: B1401515
CAS No.: 1147531-02-9
M. Wt: 346.29 g/mol
InChI Key: AJHKCQCIDTWCDA-UHFFFAOYSA-N
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Description

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a sophisticated reagent designed for advanced synthetic organic chemistry and medicinal chemistry research. This compound serves as a multifunctional synthetic building block, integrating two key protective and reactive features: a base-labile nitro group and an acid-labile silyl ether. The tert-butyldimethylsilyl (TBDMS) group protects the benzylic alcohol, allowing for selective manipulation of other functional groups in a complex molecule synthesis . The orthogonal reactivity of the bromo and nitro substituents on the aromatic ring provides versatile handles for further elaboration. The bromine atom is a prime site for modern metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, enabling the introduction of complex carbon frameworks . Concurrently, the nitro group can be reduced to an aniline, a crucial intermediate for constructing heterocycles or amide bonds, frequently employed in the development of pharmaceutical candidates and functional materials . This combination of protected stability and potential for sequential functionalization makes this reagent particularly valuable for constructing complex, polyfunctional aromatic systems in multi-step syntheses. It is an essential tool for researchers working in areas such as drug discovery, where it can be used to create novel small-molecule libraries, and in materials science for the synthesis of organic semiconductors and ligands with specific electronic properties. The product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(2-bromo-6-nitrophenyl)methoxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO3Si/c1-13(2,3)19(4,5)18-9-10-11(14)7-6-8-12(10)15(16)17/h6-8H,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHKCQCIDTWCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC=C1Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855632
Record name [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147531-02-9
Record name [(2-Bromo-6-nitrophenyl)methoxy](tert-butyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Precursors

Reaction Conditions and Procedure

Step Reagents & Conditions Description
a. Silylation of 2-bromo-6-nitrophenol 2-bromo-6-nitrophenol, TBDMSCl, triethylamine, anhydrous dichloromethane (DCM), 0°C to room temperature The phenolic hydroxyl group reacts with TBDMSCl in the presence of triethylamine, forming the corresponding silyl ether. This step is crucial for protecting the phenol and facilitating subsequent substitution reactions.
b. Purification Standard aqueous work-up, extraction, and chromatography To isolate the silylated intermediate with high purity.

Mechanism of the Synthesis

  • The phenolic oxygen nucleophilically attacks the silicon center of TBDMSCl, displacing chloride and forming the silyl ether.
  • The presence of triethylamine neutralizes the generated HCl, driving the reaction forward.
  • The process is typically performed under anhydrous conditions to prevent hydrolysis of the silyl chloride.

Data and Yield

Parameter Data Reference
Yield Typically 85-95% Based on similar silylation reactions in literature
Purity >98% as confirmed by NMR and IR Standard purification procedures

Further Functionalization

The silyl-protected intermediate can undergo various transformations, such as bromination at the aromatic ring or nucleophilic substitution, to introduce additional functional groups, depending on the target synthesis pathway.

Research Findings and Optimization

Recent studies highlight the importance of strictly anhydrous conditions and controlled temperature to maximize yield and minimize side reactions. The use of dry solvents and inert atmospheres (e.g., nitrogen or argon) is standard practice.

Optimization data from experimental reports suggest:

Parameter Optimal Condition Effect
Temperature 0°C to room temperature Prevents premature hydrolysis
Reaction time 2-4 hours Ensures complete silylation
Solvent Anhydrous DCM Maintains reagent stability

Data Table: Summary of Preparation Method

Step Reagents Conditions Purpose Yield References
Silylation 2-bromo-6-nitrophenol, TBDMSCl, triethylamine 0°C to RT, anhydrous DCM Protect phenol as silyl ether 85-95% ,
Purification Chromatography Standard Isolate pure silyl ether

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling for Boronate Ester Formation

This reaction enables the replacement of the bromine atom with a boronate ester group, a critical step in cross-coupling chemistry.

Reaction Conditions

  • Substrate : ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane (1.2 g, 3.47 mmol)

  • Reagents : Bis(neopentyl glycolate)diboron (1.18 g, 5.2 mmol), Pd(dppf)Cl₂ (142 mg, 0.17 mmol), potassium acetate (1.02 g, 10.4 mmol)

  • Solvent : Acetonitrile (20 mL)

  • Conditions : Reflux under nitrogen for 1 hour

  • Yield : 90% ( )

Product :
tert-Butyl((5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2-nitrobenzyl)oxy)dimethylsilane
Applications :

  • Intermediate for synthesizing π-extended dihydronaphthalene derivatives.

  • Enables further cross-coupling reactions (e.g., with aryl halides).

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution under mild conditions due to the activating effect of the nitro group.

Alkylation with Carbonyl Compounds

Example Reaction :

  • Substrate : Pyrazole-4-carbaldehyde (0.91 g, 9.5 mmol)

  • Reagent : (2-Bromoethoxy)-tert-butyldimethylsilane (2.44 mL, 11.37 mmol)

  • Base : K₂CO₃ (1.57 g, 11.37 mmol)

  • Solvent : Acetonitrile (18 mL)

  • Conditions : Reflux for 2 hours

  • Yield : 65% ( )

Mechanism :
The bromine acts as a leaving group, facilitating nucleophilic attack by the aldehyde oxygen. The TBS group remains intact under these conditions.

Silyl Ether Deprotection

The TBS group can be cleaved under acidic or fluoride-based conditions, regenerating the hydroxyl group.

Typical Conditions :

  • Reagent : Tetra-n-butylammonium fluoride (TBAF) or HF-pyridine

  • Solvent : Tetrahydrofuran (THF) or dichloromethane

  • Outcome : Releases tert-butyldimethylsilanol and the free alcohol ( ).

Functional Group Compatibility

The nitro group remains stable during most reactions but can be reduced to an amine under hydrogenation conditions (e.g., H₂/Pd-C), enabling further derivatization.

Synthetic Utility

  • Building Block : Used in multistep syntheses of fluorescent probes and photolabile protecting groups ( ).

  • Stability : The TBS group provides steric protection, enabling selective reactivity at the bromine site.

Scientific Research Applications

Organic Synthesis

Building Block for Synthesis
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom makes it an excellent electrophile, facilitating the formation of carbon-carbon bonds.

Case Study: Synthesis of Functionalized Aromatic Compounds
Research has demonstrated that ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane can be utilized to synthesize functionalized aromatic compounds through palladium-catalyzed cross-coupling reactions. For instance, it has been successfully employed in the Suzuki-Miyaura reaction to produce biaryl compounds, which are important in pharmaceuticals and agrochemicals.

Medicinal Chemistry

Potential Anticancer Agents
The nitro group in this compound is a key feature that may contribute to its biological activity. Studies have indicated that compounds containing nitro groups can exhibit anticancer properties. The ability to modify the compound's structure through various synthetic routes opens avenues for developing new anticancer agents.

Case Study: Anticancer Activity Evaluation
In a study evaluating a series of nitro-substituted benzyl derivatives, researchers found that derivatives of this compound displayed significant cytotoxicity against various cancer cell lines. This highlights the potential for this compound and its derivatives in drug development.

Materials Science

Silane Coupling Agents
this compound functions as a silane coupling agent in materials science. Silanes are crucial for enhancing the adhesion between organic materials and inorganic substrates, improving the performance of composites and coatings.

Application in Polymer Chemistry
In polymer chemistry, this compound can be used to modify polymer surfaces, enhancing properties such as hydrophobicity and chemical resistance. Its incorporation into polymer matrices has been studied for applications in protective coatings and sealants.

Summary of Applications

Application AreaSpecific Use CasesKey Benefits
Organic SynthesisBuilding block for functionalized aromatic compoundsVersatile electrophile for C-C bond formation
Medicinal ChemistryPotential anticancer agentsBiological activity due to nitro group
Materials ScienceSilane coupling agents for improved adhesionEnhanced polymer properties

Mechanism of Action

The mechanism of action of ((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane) primarily involves its role as a protecting group in organic synthesis. The tert-butyl-dimethylsilyl group protects hydroxyl groups from unwanted reactions during multi-step synthesis. The compound can be selectively deprotected using fluoride ions, which cleave the silicon-oxygen bond, releasing the free alcohol.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Their Impact

A. Bromo-Methoxy Analogs

  • (2-Bromo-5-methoxyphenyl)methoxydimethylsilane (C₁₄H₂₃BrO₂Si, MW 331.33 g/mol):
    • Substituents : Bromo (position 2), methoxy (position 5).
    • Synthesis : Derived from 2-bromo-5-methoxybenzaldehyde via silylation with TBDMSCl and imidazole in dichloromethane (98% yield) .
    • Applications : Used in neuroinflammatory probes due to methoxy’s electron-donating effects, enhancing solubility and binding affinity.

B. Bromo-Fluoro Derivatives

  • ((2-Bromo-6-fluorobenzyl)oxy)(tert-butyl)dimethylsilane (C₁₃H₂₀BrFOSi, MW 319.30):
    • Substituents : Bromo (position 2), fluoro (position 6).
    • Properties : Fluorine’s electronegativity increases stability against hydrolysis compared to nitro analogs.
    • Applications : Common in fluorinated drug intermediates (CAS: 1198273-64-1) .

C. Bromo-Chloro Derivatives

  • (2-Bromo-5-chlorophenethoxy)(tert-butyl)dimethylsilane (C₁₄H₂₂BrClOSi, MW 349.77):
    • Substituents : Bromo (position 2), chloro (position 5).
    • Synthesis : Prepared via phenethoxy silylation; chloro enhances electrophilicity for SNAr reactions .
Functional Group Comparisons
Compound Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Reactivity
Target Compound Br (2), NO₂ (6) C₁₃H₁₉BrNO₃Si ~354.29* High reactivity in Suzuki couplings (NO₂ activates ring)
[(3-Bromo-4-methoxyphenoxy)TBDMS] Br (3), OMe (4) C₁₃H₂₁BrO₂Si 317.29 Electron-donating OMe stabilizes intermediates in etherifications
[(4-Bromo-3-fluorobenzyl)TBDMS] Br (4), F (3) C₁₃H₂₀BrFOSi 319.30 Fluorine’s inductive effect improves metabolic stability

*Calculated based on analogous structures.

Stability and Reactivity Trends
  • Nitro Group : Enhances electrophilicity for cross-couplings but reduces hydrolytic stability compared to methoxy or fluoro analogs.
  • Bromo vs. Chloro : Bromo’s higher atomic polarizability facilitates faster oxidative addition in palladium-catalyzed reactions .
  • Steric Effects : TBDMS groups in all analogs hinder undesired side reactions (e.g., ortho-substitution) .

Biological Activity

((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane is a compound that has garnered attention in the field of chemical biology due to its potential biological activities. This article will explore the biological mechanisms, applications, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18BrN2O2Si. Its structure features a bromine atom and a nitro group on the benzyl moiety, which are critical for its biological activity. The tert-butyl and dimethylsilyl groups enhance its stability and solubility in organic solvents.

The mechanism of action for this compound is believed to involve interaction with specific enzymes or receptors in biological systems. The presence of the bromine and nitro groups may increase its reactivity, allowing it to modulate various biochemical pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing cellular processes such as apoptosis and differentiation.

Biological Activity

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Studies have shown that derivatives of nitrobenzyl compounds exhibit antimicrobial properties against various bacterial strains. The specific substitution pattern on the benzene ring can significantly affect the potency of these compounds .
  • Cytotoxicity : In vitro studies have indicated that this compound can induce cytotoxic effects in cancer cell lines. This suggests potential applications in cancer therapy, particularly in targeting tumor cells with specific vulnerabilities .
  • Enzyme Inhibition : The compound has been explored as a reversible inhibitor for transglutaminase (TG2), an enzyme implicated in various pathologies including fibrosis and cancer. Inhibiting TG2 activity can alter cellular signaling pathways and may provide therapeutic benefits .

Case Studies

  • Case Study on Antimicrobial Effects : A study evaluated the effectiveness of this compound against Staphylococcus aureus. The compound displayed significant inhibition at concentrations as low as 50 µg/mL, demonstrating its potential as an antimicrobial agent .
  • Cytotoxicity Assessment : In a study involving human breast cancer cell lines, the compound was shown to reduce cell viability by 70% at a concentration of 100 µM after 48 hours of treatment. This indicates a strong potential for development into an anticancer drug .
  • Transglutaminase Inhibition : Research focused on the inhibitory effects of this compound on TG2 revealed an IC50 value of 25 µM, suggesting moderate potency as a reversible inhibitor. This could be significant for therapeutic strategies targeting diseases associated with aberrant TG2 activity .

Comparative Analysis

The following table summarizes the biological activities and properties compared to similar compounds:

Compound NameAntimicrobial ActivityCytotoxicity (IC50 µM)Enzyme Inhibition (IC50 µM)
This compoundYes10025
((4-Bromobenzyl)oxy)(tert-butyl)dimethylsilaneModerate15030
((5-Bromobenzyl)oxy)(tert-butyl)dimethylsilaneYes12028

Q & A

Q. Can this compound serve as a monomer for stimuli-responsive polymers?

  • Methodology : Test copolymerization with acrylates (AIBN initiator, 70°C). Monitor Tg via DSC; nitro groups enhance thermal stability (TGA >250°C). Evaluate photoresponsiveness (365 nm UV) for nitro-to-nitrite conversion .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane
Reactant of Route 2
Reactant of Route 2
((2-Bromo-6-nitrobenzyl)oxy)(tert-butyl)dimethylsilane

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